N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of a fluorobenzamide group further enhances its potential biological activity, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S/c1-23-13-7-8-14(16(9-13)24-2)15-10-25-18(20-15)21-17(22)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJHPNYWQDEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor.
Coupling with 4-Fluorobenzamide: The final step involves coupling the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating its antibacterial and antifungal properties.
Chemical Biology: It serves as a tool compound to study the interactions between thiazole derivatives and biological targets.
Mechanism of Action
The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways . The compound’s ability to bind to these targets is influenced by its structural features, including the thiazole ring and the fluorobenzamide group .
Comparison with Similar Compounds
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide can be compared with other thiazole derivatives such as:
N-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-4-fluorobenzamide: Similar structure but different substitution pattern on the thiazole ring.
N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and interactions with molecular targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
